3,5-Bis(fluorosulfonyloxy)-1-benzofuran
Description
Properties
IUPAC Name |
3,5-bis(fluorosulfonyloxy)-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O7S2/c9-18(11,12)16-5-1-2-7-6(3-5)8(4-15-7)17-19(10,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCBZNLGDIJHTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OS(=O)(=O)F)C(=CO2)OS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(fluorosulfonyloxy)-1-benzofuran typically involves the introduction of fluorosulfonyloxy groups to a benzofuran precursor. One common method involves the reaction of 3,5-dihydroxybenzofuran with fluorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of 3,5-Bis(fluorosulfonyloxy)-1-benzofuran may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(fluorosulfonyloxy)-1-benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorosulfonyloxy groups.
Scientific Research Applications
3,5-Bis(fluorosulfonyloxy)-1-benzofuran has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorosulfonyloxy groups into other compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials with specific functionalities.
Mechanism of Action
The mechanism by which 3,5-Bis(fluorosulfonyloxy)-1-benzofuran exerts its effects involves the interaction of its fluorosulfonyloxy groups with target molecules. These interactions can lead to the modification of molecular structures and the inhibition of enzymatic activities. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biological studies or functional group modification in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzenethiol
- 3,5-Bis(trifluoromethyl)pyrazolate
- 3,5-Bis(fluorosulfonyl)benzoic acid
Uniqueness
3,5-Bis(fluorosulfonyloxy)-1-benzofuran is unique due to the presence of both fluorosulfonyloxy groups and the benzofuran ring. This combination imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Q & A
Q. What are the key synthetic challenges in preparing 3,5-Bis(fluorosulfonyloxy)-1-benzofuran, and how can reaction conditions be optimized?
Answer: The synthesis involves introducing fluorosulfonyloxy groups at the 3- and 5-positions of the benzofuran core, which requires precise control of reaction parameters:
- Stoichiometry : Ensure exact molar ratios of fluorosulfonylating agents (e.g., fluorosulfonic anhydride) to avoid side reactions.
- Temperature : Maintain low temperatures (0–5°C) during electrophilic substitution to prevent decomposition of reactive intermediates.
- Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran to minimize hydrolysis of fluorosulfonyl groups.
Post-synthesis, quenching with ice water and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) are critical for isolating the product .
Q. Which spectroscopic techniques are most effective for characterizing 3,5-Bis(fluorosulfonyloxy)-1-benzofuran, and how are data interpreted?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons on the benzofuran ring (δ 6.8–7.5 ppm) and assess symmetry.
- ¹⁹F NMR : Confirm fluorosulfonyloxy groups (δ 50–60 ppm, characteristic of -OSO₂F).
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular ion peaks ([M+H]⁺ or [M–H]⁻) and isotopic patterns consistent with sulfur and fluorine.
- Infrared (IR) Spectroscopy : Detect S-O stretching vibrations (~1350 cm⁻¹) and S-F bonds (~800 cm⁻¹) .
Advanced Research Questions
Q. How can computational chemistry methods (e.g., DFT) predict the reactivity of fluorosulfonyloxy groups in this compound?
Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can:
Q. What strategies resolve discrepancies between experimental and theoretical data in crystallographic studies of this compound?
Answer:
- Refinement software : Use SHELXL for high-resolution data to adjust thermal parameters and occupancy rates, especially if disorder is observed in fluorosulfonyloxy groups .
- Validation tools : Employ PLATON or CCDC Mercury to check for missed symmetry or twinning.
- Hybrid approaches : Combine X-ray diffraction with solid-state NMR to cross-validate bond lengths and angles .
Q. How do fluorosulfonyloxy groups influence the compound’s stability under varying pH and temperature conditions?
Answer:
- Acidic/alkaline conditions : Fluorosulfonyloxy groups hydrolyze to sulfonic acids (-SO₃H) above pH 9 or below pH 3. Monitor stability via ¹⁹F NMR or ion chromatography.
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C due to S-O bond cleavage. Store at –20°C under inert atmosphere .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Answer:
- Pre-activation : Fluorosulfonyloxy groups act as leaving groups, enabling palladium-catalyzed coupling.
- Kinetic studies : Use in situ IR or LC-MS to track intermediate formation (e.g., boronic ester adducts).
- Ligand effects : Bulky ligands (e.g., SPhos) improve yield by reducing steric hindrance from benzofuran .
Q. What methodologies are recommended for impurity profiling in synthesized batches?
Answer:
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient to separate unreacted precursors and hydrolyzed byproducts.
- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., m/z corresponding to desulfonated derivatives).
- Quantitative ¹⁹F NMR : Integrate peaks to quantify residual fluorosulfonic acid (<0.5% threshold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
